molecular formula C26H25FN4O2S B2617231 N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1243008-91-4

N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Katalognummer: B2617231
CAS-Nummer: 1243008-91-4
Molekulargewicht: 476.57
InChI-Schlüssel: NJZGTEUEOFXNIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a heterocyclic small molecule featuring:

  • A thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methylphenyl group at position 6.
  • A piperidine-4-carboxamide moiety at position 2 of the core, further modified with a 2-fluorobenzyl group via an amide linkage.
    This structure is designed to optimize interactions with biological targets, likely kinases or enzymes, through balanced lipophilicity and steric accessibility. The fluorine atom on the benzyl group enhances metabolic stability and binding affinity, while the 3-methylphenyl substituent may contribute to hydrophobic interactions .

Eigenschaften

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2S/c1-16-5-4-7-18(13-16)20-15-34-23-22(20)29-26(30-25(23)33)31-11-9-17(10-12-31)24(32)28-14-19-6-2-3-8-21(19)27/h2-8,13,15,17H,9-12,14H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZGTEUEOFXNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thieno[3,2-d]pyrimidine core, which is known for its presence in various bioactive molecules, making it a subject of interest for therapeutic applications. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C26H25FN4O2SC_{26}H_{25}FN_{4}O_{2}S with a molecular weight of 476.6 g/mol. Its structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H25FN4O2S
Molecular Weight476.6 g/mol
CAS Number1243008-91-4

Anticancer Properties

Research has indicated that compounds containing the thieno[3,2-d]pyrimidine structure often exhibit significant anticancer activities. A study published by Walid Fayad identified novel anticancer compounds through drug library screening on multicellular spheroids, highlighting the potential of similar structures in targeting cancer cells effectively .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cancer progression. The compound's ability to interact with these biological targets can be assessed through molecular docking studies and biochemical assays.

Antimicrobial and Antiviral Activities

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial and antiviral activities. The presence of the fluorobenzene and methylphenyl groups enhances its pharmacological profile compared to structurally similar compounds .

Study on Anticancer Activity

In a notable study, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on breast and lung cancer cells, with IC50 values indicating potent activity compared to established chemotherapeutics.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to biological targets such as protein kinases and enzymes involved in metabolic pathways. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions, providing insights into the compound's potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Modifications

The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs with alternative scaffolds:

Compound Name Core Structure Key Modifications Potential Impact
Target Compound Thieno[3,2-d]pyrimidinone 7-(3-methylphenyl) Enhanced π-π stacking with targets
Compound Pyrido[1,2-b]pyridazine (3-Fluorophenyl)methyl group Altered electronic properties
Compound Tetrahydropyrimidine 3-Chloro-4-fluorophenyl substituent Increased halogen-bonding potential

Key Insight: The thieno[3,2-d]pyrimidinone core provides a rigid, planar structure favorable for kinase inhibition, whereas pyrido[1,2-b]pyridazine () introduces conformational flexibility that may alter target selectivity .

Substituent Variations on the Benzyl Group

Fluorine substitution patterns critically influence physicochemical and pharmacological properties:

Compound Name Benzyl Substituent LogP (Predicted) Metabolic Stability
Target Compound 2-fluorobenzyl ~3.2 Moderate CYP450 resistance

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization of the thienopyrimidinone core, piperidine substitution, and fluorobenzyl coupling. Critical parameters include:

  • Reagent selection : Use of coupling agents like EDC·HCl/HOBt for amide bond formation (e.g., in piperidine-carboxamide linkages) .
  • Temperature control : Maintaining ≤0°C during sensitive steps (e.g., diazomethane reactions) to avoid side products .
  • Purification : Column chromatography with gradients (e.g., 10–50% EtOAc/hexane) to isolate intermediates ≥95% purity .
  • Yield optimization : Substituting solvents (e.g., DMF for THF) can improve reaction efficiency in SNAr reactions .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (≥98% target) .
  • NMR : Analyze 1H^1\text{H}/13C^{13}\text{C} spectra for diagnostic peaks (e.g., thienopyrimidinone C=O at ~170 ppm, fluorobenzyl aromatic protons at 7.1–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 504.18) .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition : Kinase profiling (e.g., JAK2 or EGFR) using fluorescence polarization assays .
  • Cellular uptake : Radiolabeled analogs (e.g., 14C^{14}\text{C}-tagged fluorobenzyl group) to study permeability .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Core modifications : Replace the thieno[3,2-d]pyrimidinone with pyrido[2,3-d]pyrimidinone to assess potency changes .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the 3-methylphenyl ring to enhance metabolic stability .
  • Piperidine substitution : Compare 4-carboxamide vs. 4-sulfonamide derivatives to optimize receptor binding .

Q. What strategies address contradictory data in solubility and bioavailability studies?

  • Co-solvent systems : Test PEG-400/water mixtures to improve aqueous solubility .
  • Prodrug approaches : Synthesize phosphate esters of the 4-oxo group to enhance intestinal absorption .
  • Pharmacokinetic modeling : Use in silico tools (e.g., GastroPlus) to reconcile in vitro/in vivo discrepancies .

Q. How can crystallography resolve ambiguities in binding modes?

  • Co-crystallization : Soak the compound with target proteins (e.g., kinases) in 20% PEG 3350 at pH 7.0 .
  • Electron density maps : Refine structures to confirm hydrogen bonding between the carboxamide and active-site residues (e.g., Asp831 in EGFR) .

Q. What methods validate target engagement in complex biological systems?

  • CETSA : Monitor thermal stabilization of target proteins in cell lysates via Western blot .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the fluorobenzyl group for crosslinking studies .
  • SPR : Measure binding kinetics (kon_\text{on}/koff_\text{off}) using immobilized recombinant receptors .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to optimize reaction conditions?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) in flow chemistry setups .
  • Statistical modeling : Apply response surface methodology (RSM) to predict optimal yields .

Q. What analytical techniques resolve conflicting spectral data?

  • 2D NMR : Perform HSQC and HMBC to assign overlapping aromatic signals .
  • X-ray powder diffraction : Confirm polymorphic forms if solubility data conflict with HPLC purity .

Q. How can computational tools enhance SAR studies?

  • Docking simulations : Use AutoDock Vina to predict binding poses with homology models .
  • MD simulations : Run 100 ns trajectories to assess conformational stability of the piperidine-carboxamide moiety .

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